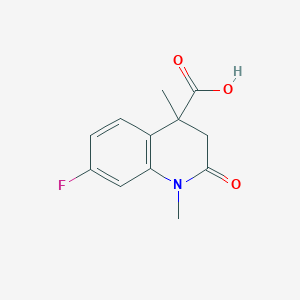
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
化学反応の分析
Types of Reactions
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction can lead to the formation of reduced amine products.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale production processes .
作用機序
The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or activation of receptor signaling .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- ®-2-Aminomethyl-4-boc-morpholine
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its combination of a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl group. This unique structure provides distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C22H33N3O4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
tert-butyl 2-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)28-19(26)24-14-8-10-17(24)16-9-7-13-23-18(16)25(15-11-12-15)20(27)29-22(4,5)6/h7,9,13,15,17H,8,10-12,14H2,1-6H3 |
InChIキー |
YCLLZKMQSYXEEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N(C3CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)






![3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)

![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)


